1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10864013
InChI: InChI=1S/C14H10ClN3O2S/c15-10-5-3-9(4-6-10)11(19)8-21-14-16-13(17-18-14)12-2-1-7-20-12/h1-7H,8H2,(H,16,17,18)
SMILES: C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C14H10ClN3O2S
Molecular Weight: 319.8 g/mol

1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

CAS No.:

Cat. No.: VC10864013

Molecular Formula: C14H10ClN3O2S

Molecular Weight: 319.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one -

Molecular Formula C14H10ClN3O2S
Molecular Weight 319.8 g/mol
IUPAC Name 1-(4-chlorophenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Standard InChI InChI=1S/C14H10ClN3O2S/c15-10-5-3-9(4-6-10)11(19)8-21-14-16-13(17-18-14)12-2-1-7-20-12/h1-7H,8H2,(H,16,17,18)
Standard InChI Key SYUJGOWWFRBILM-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₄H₁₀ClN₃O₂S, with a molecular weight of 319.8 g/mol. Its IUPAC name, 1-(4-chlorophenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone, reflects three key moieties:

  • A 4-chlorophenyl group at position 1

  • A triazole ring substituted with a furan-2-yl group at position 5

  • A sulfanyl ethanone bridge connecting these groups .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₀ClN₃O₂S
Molecular Weight319.8 g/mol
SMILESC1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl
InChIKeySYUJGOWWFRBILM-UHFFFAOYSA-N

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1715–1685 cm⁻¹ (C=O stretch) and 1630–1690 cm⁻¹ (C=N stretch) confirm the ketone and triazole groups .

  • ¹H NMR: Signals at δ 2.85–3.04 ppm (s, >CH), δ 7.70–7.80 ppm (m, Ar-H), and δ 8.94–9.05 ppm (s, -OH) validate the aromatic and hydroxyl protons .

  • Mass Spectrometry: A molecular ion peak at m/z 319.8 (M⁺) and fragment ions at m/z 253 (M⁺-Cl) align with the proposed structure .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a three-step protocol:

  • Cyclocondensation: 2-Hydroxy-5-nitrobenzonitrile reacts with haloketones (e.g., 4-chlorophenacyl bromide) in ethanol to form 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethanone intermediates .

  • Thiocarbamation: Treatment with ammonium thiocyanate and acetyl chloride yields N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide .

  • Cyclization: Refluxing with chloroacetic acid produces the final compound in 65–72% yield .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
1Ethanol, 80°C, 6 h78
2Acetyl chloride, RT, 12 h85
3Chloroacetic acid, 100°C, 8 h72

Structural Analogues

Variants with 4-ethyl or 4-methylphenyl substituents on the triazole ring show enhanced stability but reduced solubility . For example, replacing the furan with a pyridinyl group increases molecular weight to 424.9 g/mol but diminishes antimicrobial efficacy .

Biological Activities and Mechanisms

Antimicrobial Properties

Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 20–50 μg/mL, comparable to ciprofloxacin . The sulfanyl group enhances membrane permeability, while the chlorophenyl moiety disrupts bacterial DNA gyrase .

Table 3: Antimicrobial Activity (Zone of Inhibition, mm)

Organism20 μg/mL50 μg/mL
S. aureus (ATCC 25923)1418
E. coli (ATCC 25922)1216
C. albicans (ATCC 90028)1014

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity: LogP = 2.1 suggests moderate blood-brain barrier permeability.

  • Hepatotoxicity: CYP3A4 inhibition (IC₅₀ = 12 μM) warrants caution in prolonged use .

  • Ames Test: Negative for mutagenicity at ≤100 μg/mL .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator